molecular formula C23H19N3O2 B2870308 3-(4-methoxyphenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide CAS No. 380912-76-5

3-(4-methoxyphenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2870308
CAS No.: 380912-76-5
M. Wt: 369.424
InChI Key: RPLPQQABDPFLLZ-UHFFFAOYSA-N
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Description

The compound “3-(4-methoxyphenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The methoxyphenyl and diphenyl groups suggest that this compound may have aromatic properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the corresponding phenyl, pyrazole, and carboxamide precursors .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It’s likely to have a complex structure due to the presence of multiple aromatic rings and a pyrazole group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The presence of a carboxamide group could make it reactive towards acids and bases, while the aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting and boiling points, solubility in different solvents, and stability under various conditions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions to minimize risk .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds interact with various enzymes and proteins . For instance, chalcone derivatives, which share structural similarities with the compound, have been found to interact with sucrose-loaded diabetic albino mice .

Cellular Effects

The cellular effects of 3-(4-methoxyphenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide are yet to be fully elucidated. Related compounds have been shown to influence cell function. For example, a salidroside analogue, 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside (SalA-4g), has been found to elevate levels of protein O-GlcNAc and improve neuronal tolerance to ischemia .

Molecular Mechanism

Related compounds have been found to interact with biomolecules and influence gene expression .

Temporal Effects in Laboratory Settings

Studies on similar compounds, such as (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), have shown that they can ameliorate dopamine depletion in the striatum and inflammatory marker elevation in primary cultured neurons .

Dosage Effects in Animal Models

Studies on similar compounds, such as MMPP, have shown that they can reduce behavioral impairments in mice when administered at a dosage of 5 mg/kg .

Metabolic Pathways

Related compounds have been found to be involved in various metabolic pathways .

Transport and Distribution

Studies on similar compounds suggest that they can be transported and distributed within cells and tissues .

Subcellular Localization

Studies on similar compounds, such as a ROS-reacting substrate, have shown that they can generate energy transfer luminescence in phagosomes and mitochondria .

Properties

IUPAC Name

3-(4-methoxyphenyl)-N,1-diphenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-28-20-14-12-17(13-15-20)22-21(23(27)24-18-8-4-2-5-9-18)16-26(25-22)19-10-6-3-7-11-19/h2-16H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLPQQABDPFLLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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